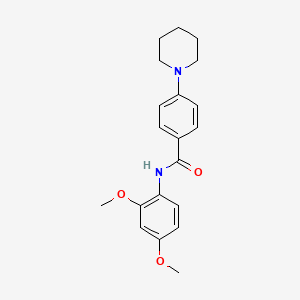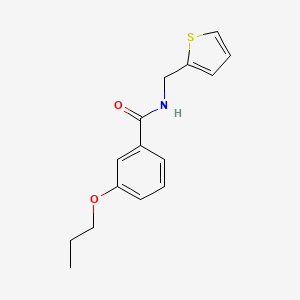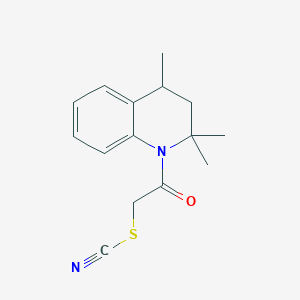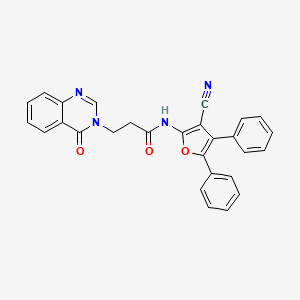![molecular formula C12H7BrN6 B4583486 2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583486.png)
2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline
Vue d'ensemble
Description
The compound "2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline" belongs to a class of heterocyclic compounds that have drawn attention due to their potential in various fields of chemistry and pharmacology. The interest in this compound and its derivatives stems from their complex structure and the possibility of exhibiting a range of biological activities.
Synthesis Analysis
The synthesis of this compound and related derivatives often involves copper-catalyzed cascade reactions of 2-bromobenzoates with 1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amine under ligand-free conditions in water. This method is advantageous due to its simplicity, use of commercially available starting materials, and sustainable approach (Zhang et al., 2015).
Molecular Structure Analysis
The molecular structure of "this compound" derivatives has been explored through various methods including X-ray diffraction, showing that these compounds are non-planar and the aryl substituents form a pincer-like conformation. These structural features are crucial for understanding the chemical and physical properties of the compounds (Kopotilova et al., 2023).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including acylation, cyclization, and oxidation, which are instrumental in synthesizing a wide array of derivatives with potential biological activities. The reactivity is influenced by the unique electronic and structural attributes of the triazoloquinazoline core (Prakash et al., 2011).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are determined by the compound's molecular structure. The X-ray diffraction studies provide detailed insights into the crystallographic arrangement, contributing to the understanding of how structural nuances affect the compound's physical characteristics.
Chemical Properties Analysis
"this compound" and its derivatives exhibit a range of chemical properties, including fluorescence and solvatochromism. These properties are explored through UV/Vis and photoluminescent studies, revealing that these compounds emit a broad range of wavelengths with high fluorescent quantum yields in certain solvents. Such studies are pivotal for exploring potential applications in materials science and bioimaging (Kopotilova et al., 2023).
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
A significant area of research for derivatives of quinazoline, including those related to "2-(4-bromo-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-c]quinazoline", is their potential antimicrobial and antifungal properties. Hassan (2013) synthesized a series of 2-pyrazoline and pyrazole derivatives showing promising antimicrobial activity against a range of organisms such as E. coli, P. aeruginosa, S. aureus, and C. albicans using the Nutrient Agar (NA) and Sabouraud Dextrose Agar (SDA) diffusion methods (Hassan, 2013). This indicates the potential of such compounds in developing new antimicrobial agents.
Anticancer Activity
Another crucial area of research is the exploration of the anticancer potential of quinazoline derivatives. Kovalenko et al. (2012) synthesized a combinatorial library of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines, identifying compounds with significant in vitro anticancer activity across various cancer cell lines, such as non-small cell lung cancer, ovarian, prostate, and breast cancer lines, demonstrating the potential of these compounds as novel anticancer agents (Kovalenko et al., 2012).
Analgesic Activity
Research into the analgesic properties of triazoloquinazoline derivatives has also been conducted. Saad et al. (2011) explored the synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety, indicating that these compounds could serve as a basis for developing new analgesic agents (Saad et al., 2011).
Antimicrobial Activity
Antipenko et al. (2009) synthesized a series of ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters and evaluated them for antimicrobial activity, finding significant activity against C. albicans. This study underscores the potential of these compounds in the development of new antimicrobial agents (Antipenko et al., 2009).
Propriétés
IUPAC Name |
2-(4-bromo-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN6/c13-8-5-15-17-10(8)11-16-12-7-3-1-2-4-9(7)14-6-19(12)18-11/h1-6H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDSQOBUOPYFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=C(C=NN4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-tert-butylphenyl)-N'-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4583408.png)


![isopropyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4583451.png)

![5-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4583463.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4583490.png)
![N-(3-fluorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4583491.png)

![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4583497.png)
![N-(4-cyanophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4583503.png)
![N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4583509.png)